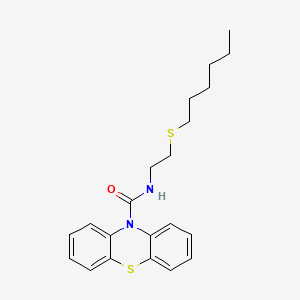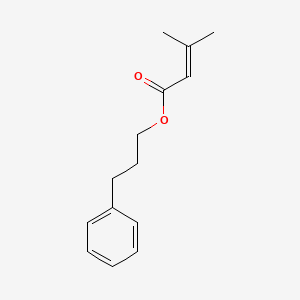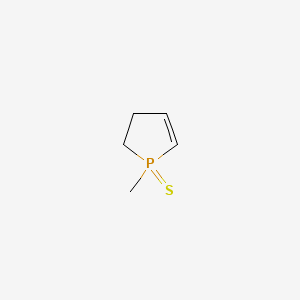
1-Methyl-2,3-dihydro-1H-1lambda~5~-phosphole-1-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-2,3-dihydro-1H-1lambda~5~-phosphole-1-thione is a heterocyclic compound containing phosphorus and sulfur atoms. It is a derivative of phosphole, a five-membered ring compound with one phosphorus atom. The presence of the thione group (a sulfur atom double-bonded to phosphorus) adds unique chemical properties to this compound, making it of interest in various fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2,3-dihydro-1H-1lambda~5~-phosphole-1-thione typically involves the reaction of phosphole derivatives with sulfur sources. One common method is the reaction of 1-Methyl-2,3-dihydro-1H-phosphole with elemental sulfur or sulfur-containing reagents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the thione group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-Methyl-2,3-dihydro-1H-1lambda~5~-phosphole-1-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphole oxides.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thione group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
Oxidation: Phosphole oxides.
Reduction: Thiol derivatives.
Substitution: Various substituted phosphole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Methyl-2,3-dihydro-1H-1lambda~5~-phosphole-1-thione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex phosphorus-containing compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of 1-Methyl-2,3-dihydro-1H-1lambda~5~-phosphole-1-thione involves its interaction with various molecular targets and pathways. The thione group can form strong bonds with metal ions, making it useful in catalysis and coordination chemistry. Additionally, its ability to undergo redox reactions allows it to participate in various biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phosphole: The parent compound without the thione group.
Phosphole oxides: Oxidized derivatives of phosphole.
Thiophospholes: Compounds with sulfur atoms in the ring structure.
Uniqueness
1-Methyl-2,3-dihydro-1H-1lambda~5~-phosphole-1-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and stability. This makes it valuable in applications where other phosphole derivatives may not be suitable.
Eigenschaften
CAS-Nummer |
52988-61-1 |
|---|---|
Molekularformel |
C5H9PS |
Molekulargewicht |
132.17 g/mol |
IUPAC-Name |
1-methyl-1-sulfanylidene-2,3-dihydro-1λ5-phosphole |
InChI |
InChI=1S/C5H9PS/c1-6(7)4-2-3-5-6/h2,4H,3,5H2,1H3 |
InChI-Schlüssel |
BGSFCOIUCVVPIT-UHFFFAOYSA-N |
Kanonische SMILES |
CP1(=S)CCC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(3-Hydroxyphenyl)-1-pentylpiperidin-4-YL]propan-1-one](/img/structure/B14637272.png)
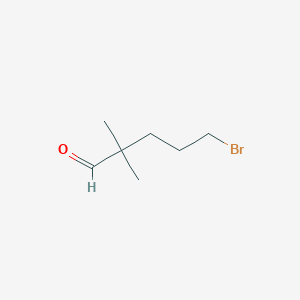

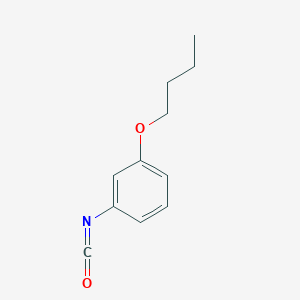
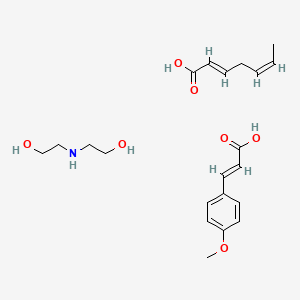
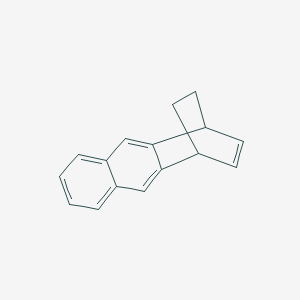
![N-[amino-(3,5-dimethylpyrazol-1-yl)methylidene]-4-nitrobenzamide](/img/structure/B14637300.png)
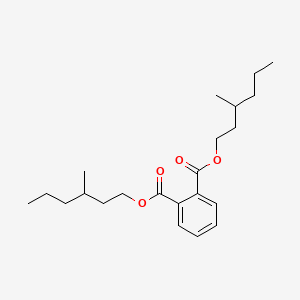
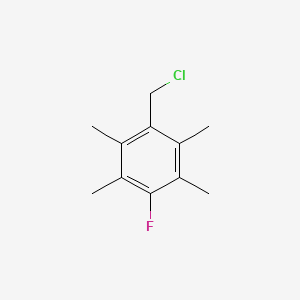
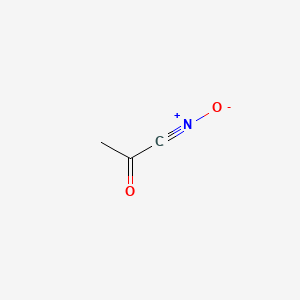
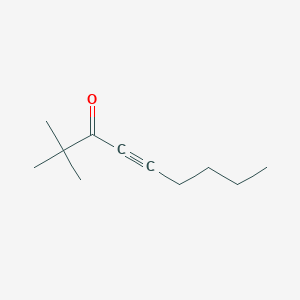
![2-Propenoic acid, 2-methyl-, 3-[(acetyloxy)dimethylsilyl]propyl ester](/img/structure/B14637320.png)
